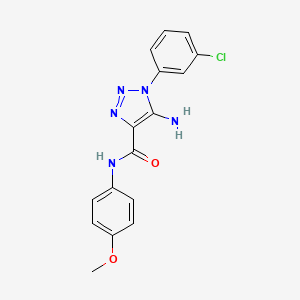![molecular formula C19H25NO B4727669 1-[4-(1-naphthyloxy)butyl]piperidine](/img/structure/B4727669.png)
1-[4-(1-naphthyloxy)butyl]piperidine
Overview
Description
1-[4-(1-naphthyloxy)butyl]piperidine, also known as NPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. NPB belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[4-(1-naphthyloxy)butyl]piperidine is not fully understood. However, it has been found to act on various molecular targets such as G protein-coupled receptors, ion channels, and enzymes. This compound has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have an effect on the central nervous system by modulating the activity of neurotransmitters.
Advantages and Limitations for Lab Experiments
1-[4-(1-naphthyloxy)butyl]piperidine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has also been found to exhibit low toxicity and high selectivity for its molecular targets. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetics and pharmacodynamics have not been fully characterized.
Future Directions
There are several future directions for the study of 1-[4-(1-naphthyloxy)butyl]piperidine. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its potential as a therapeutic agent. This compound can also be modified to improve its selectivity and potency. Furthermore, this compound can be studied in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It exhibits various pharmacological activities and has been studied for the treatment of various diseases. The synthesis of this compound involves the reaction of 1-naphthol with 1-bromobutane in the presence of potassium carbonate to form 1-(4-bromobutyl)naphthalene, which is then reacted with piperidine in the presence of potassium hydroxide to form this compound. This compound has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for the study of this compound, including further investigation of its mechanism of action and molecular targets, as well as its pharmacokinetics and pharmacodynamics.
Scientific Research Applications
1-[4-(1-naphthyloxy)butyl]piperidine has been found to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antitumor effects. It has been studied as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been found to have an effect on the central nervous system and has been studied as a potential antidepressant and anxiolytic agent.
properties
IUPAC Name |
1-(4-naphthalen-1-yloxybutyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-4-13-20(14-5-1)15-6-7-16-21-19-12-8-10-17-9-2-3-11-18(17)19/h2-3,8-12H,1,4-7,13-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERJLKPBYHAGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[({[3-(4-bromo-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4727591.png)
![4-(1-piperidinyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4727600.png)
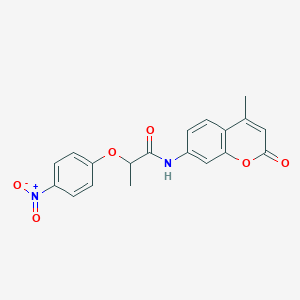
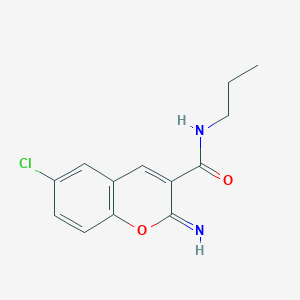
![3,6-dicyclopropyl-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4727625.png)
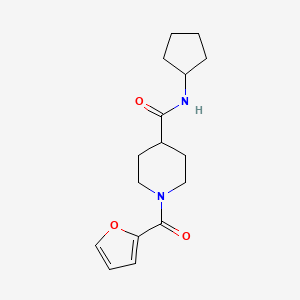
![methyl 4-({[(3-chlorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4727645.png)
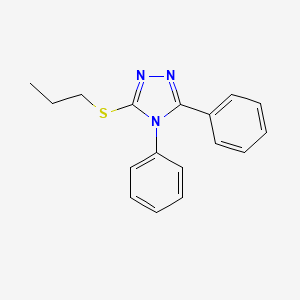
![N-(2-methoxyethyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4727655.png)
![methyl 4-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B4727660.png)

![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4727670.png)

